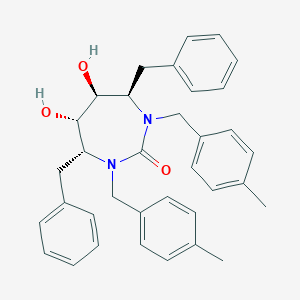

2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis((4-methylphenyl)methyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

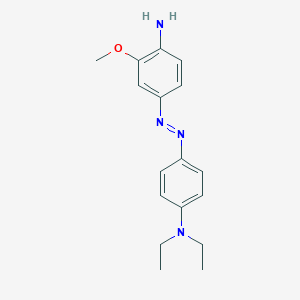

2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis((4-methylphenyl)methyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-, commonly known as Ro 25-6981, is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. Ro 25-6981 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, and Alzheimer's disease.

Wirkmechanismus

Ro 25-6981 selectively blocks the NMDA receptor subtype that contains the NR2B subunit. The NR2B subunit is predominantly expressed in the forebrain regions and plays a crucial role in synaptic plasticity and memory formation. By blocking the NR2B subunit, Ro 25-6981 reduces the excitatory neurotransmission and prevents the excessive activation of the NMDA receptor, which is implicated in various neurological and psychiatric disorders.

Biochemical and Physiological Effects

Ro 25-6981 has been shown to have several biochemical and physiological effects. In preclinical studies, Ro 25-6981 has been shown to improve cognitive function, reduce inflammation, and prevent neuronal cell death. Ro 25-6981 has also been shown to reduce the symptoms of depression and anxiety in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

Ro 25-6981 has several advantages for lab experiments. It is a selective antagonist of the NR2B subunit, which allows for the specific modulation of the NMDA receptor. Ro 25-6981 is also highly potent and has a long half-life, which makes it suitable for in vivo studies. However, Ro 25-6981 has some limitations, including its poor solubility and potential off-target effects.

Zukünftige Richtungen

There are several future directions for the research on Ro 25-6981. One potential direction is the development of more selective and potent NR2B antagonists with improved pharmacokinetic properties. Another direction is the investigation of the therapeutic potential of Ro 25-6981 in other neurological and psychiatric disorders, such as Huntington's disease and post-traumatic stress disorder. Additionally, the role of the NR2B subunit in synaptic plasticity and memory formation is still not fully understood, and further research is needed to elucidate its mechanisms of action.

Synthesemethoden

Ro 25-6981 can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of the diazepinone ring, followed by the introduction of the hydroxyl and phenylmethyl groups at specific positions. The final product is obtained after purification and characterization using various spectroscopic techniques.

Wissenschaftliche Forschungsanwendungen

Ro 25-6981 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. In preclinical studies, Ro 25-6981 has shown promising results in reducing the symptoms of schizophrenia, depression, and Alzheimer's disease. Ro 25-6981 has also been studied for its potential use in treating chronic pain, epilepsy, and addiction.

Eigenschaften

| 153182-46-8 | |

Molekularformel |

C35H38N2O3 |

Molekulargewicht |

534.7 g/mol |

IUPAC-Name |

(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis[(4-methylphenyl)methyl]-1,3-diazepan-2-one |

InChI |

InChI=1S/C35H38N2O3/c1-25-13-17-29(18-14-25)23-36-31(21-27-9-5-3-6-10-27)33(38)34(39)32(22-28-11-7-4-8-12-28)37(35(36)40)24-30-19-15-26(2)16-20-30/h3-20,31-34,38-39H,21-24H2,1-2H3/t31-,32-,33+,34+/m1/s1 |

InChI-Schlüssel |

VCEGGCOXLZWFIB-WZJLIZBTSA-N |

Isomerische SMILES |

CC1=CC=C(C=C1)CN2[C@@H]([C@@H]([C@H]([C@H](N(C2=O)CC3=CC=C(C=C3)C)CC4=CC=CC=C4)O)O)CC5=CC=CC=C5 |

SMILES |

CC1=CC=C(C=C1)CN2C(C(C(C(N(C2=O)CC3=CC=C(C=C3)C)CC4=CC=CC=C4)O)O)CC5=CC=CC=C5 |

Kanonische SMILES |

CC1=CC=C(C=C1)CN2C(C(C(C(N(C2=O)CC3=CC=C(C=C3)C)CC4=CC=CC=C4)O)O)CC5=CC=CC=C5 |

| 153182-46-8 | |

Synonyme |

(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis[(4-methylphenyl)methy l]-1,3-diazepan-2-one |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[N,N-Bis(Trifluoromethylsulphonyl)amino]-5-chloropyridine](/img/structure/B141204.png)

![[(4-Ethoxy-2-methyl-1-cyclobuten-1-yl)ethynyl]benzene](/img/structure/B141206.png)

![5-Methyl-octahydro-pyrrolo[3,4-C]pyridine](/img/structure/B141208.png)

![N-[4-(4-Fluorophenyl)-6-isopropyl-5-[(1E)-3-oxo-1-propenyl]-2-pyrimidinyl]-N-methyl-methanesulfonamide](/img/structure/B141214.png)

![N-[4-(4-Fluorophenyl)-5-[(1E)-3-hydroxy-1-propen-1-yl]-6-(1-methylethyl)-2-pyrimidinyl]-N-methyl-methanesulfonamide](/img/structure/B141218.png)

![Ethanone, 1-[4-(acetyloxy)-3-[(acetyloxy)methyl]phenyl]-](/img/structure/B141232.png)